molecular formula C17H17N3O2 B368579 N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide CAS No. 919972-26-2

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide

Cat. No.: B368579
CAS No.: 919972-26-2
M. Wt: 295.34g/mol
InChI Key: NUWHCDJMWUGPTI-UHFFFAOYSA-N
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Description

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and antioxidant properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.

Mechanism of Action

Target of Action

The primary target of N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is human glucokinase (GK), a key enzyme in glucose metabolism . This enzyme plays a crucial role in maintaining blood glucose homeostasis, and its activation can lead to significant hypoglycemic effects, making it a potential therapeutic target for type-2 diabetes (T2D) .

Mode of Action

This compound acts as an allosteric activator of human glucokinase . Allosteric activators bind to a site other than the enzyme’s active site, inducing a conformational change that increases the enzyme’s activity. In the case of glucokinase, this compound’s binding enhances the enzyme’s catalytic action .

Biochemical Pathways

The activation of glucokinase by this compound affects the glycolysis pathway, which is the metabolic pathway that converts glucose into pyruvate. The free energy released in this process is used to form the high-energy molecules ATP (adenosine triphosphate) and NADH (nicotinamide adenine dinucleotide). Enhanced glucokinase activity increases the rate of glycolysis, thereby promoting glucose utilization and reducing blood glucose levels .

Result of Action

The activation of glucokinase by this compound leads to an increase in the rate of glucose metabolism. This results in a decrease in blood glucose levels, which is beneficial for the management of type-2 diabetes .

Biological Activity

N-[1-(1-allyl-1H-benzimidazol-2-yl)ethyl]-2-furamide is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H14N2O\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}

This compound features a benzimidazole core, which is often associated with various therapeutic effects, and a furan moiety that may contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds with benzimidazole structures exhibit significant anticancer properties. This compound has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that derivatives of benzimidazole can modulate the activity of kinesin spindle protein (KSP), which is crucial for cell division. This modulation can lead to apoptosis in cancer cells, making it a potential candidate for cancer therapy .

The proposed mechanism of action for this compound involves:

  • Inhibition of KSP : By inhibiting KSP, the compound disrupts mitotic spindle formation, leading to cell cycle arrest and subsequent apoptosis in cancerous cells.
  • Induction of Reactive Oxygen Species (ROS) : Some studies suggest that benzimidazole derivatives may increase ROS levels in cells, contributing to oxidative stress and apoptosis in cancer cells .

Pharmacological Studies

A series of pharmacological studies have been conducted to evaluate the efficacy and safety profile of this compound:

Study TypeFindings
In vitro assaysShowed significant cytotoxicity against various cancer cell lines.
In vivo modelsDemonstrated tumor growth inhibition in xenograft models.
Mechanistic studiesConfirmed KSP inhibition and increased apoptosis markers in treated cells.

Case Study 1: Breast Cancer

In a preclinical study involving breast cancer models, this compound was administered at varying doses. The results indicated a dose-dependent reduction in tumor size and increased survival rates among treated subjects compared to controls.

Case Study 2: Colorectal Cancer

Another study focused on colorectal cancer demonstrated that treatment with this compound led to significant reductions in tumor markers and improved histopathological outcomes. The study concluded that the compound effectively targets specific pathways involved in colorectal carcinogenesis .

Properties

IUPAC Name

N-[1-(1-prop-2-enylbenzimidazol-2-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-10-20-14-8-5-4-7-13(14)19-16(20)12(2)18-17(21)15-9-6-11-22-15/h3-9,11-12H,1,10H2,2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWHCDJMWUGPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC=C)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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